1-(2-Aminophenyl)-3-azetidinol

Description

Chemical Significance of Azetidine (B1206935) Ring Systems in Organic Chemistry

Azetidines, or azacyclobutanes, are four-membered saturated cyclic amines. medwinpublishers.com Their significance stems from their inherent ring strain, estimated to be around 25.2 kcal mol⁻¹, which is comparable to that of cyclopropane (B1198618) and cyclobutane. researchgate.net This strain, while making them more reactive than their five- or six-membered counterparts like pyrrolidine (B122466) and piperidine, also imparts a desirable level of stability for handling and functionalization. researchgate.netrsc.orgrsc.org This balance between stability and reactivity allows azetidines to participate in unique chemical transformations, serving as versatile intermediates in the synthesis of more complex molecules. rsc.org The azetidine motif is found in a range of natural products and synthetic compounds with diverse physiological functions. researchgate.net

The reactivity of the azetidine ring makes it a valuable synthon for creating a variety of functionalized acyclic and cyclic amines. ugent.be Ring-opening reactions, driven by the release of strain, are a particularly important aspect of their chemistry. rsc.org These reactions can be initiated by nucleophiles, allowing for the introduction of a wide array of substituents. ugent.be

Structural Features and Nomenclature of 1-(2-Aminophenyl)-3-azetidinol within the Azetidine Class

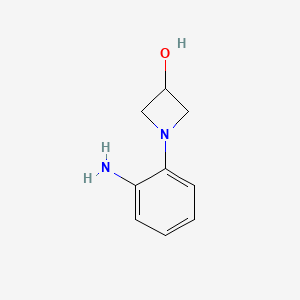

This compound is a derivative of the core azetidine structure. Its systematic name precisely describes its molecular architecture. The "azetidinol" part indicates a four-membered ring containing a nitrogen atom ("azetidine") and a hydroxyl group ("-ol"). The "3-" specifies that the hydroxyl group is attached to the third carbon atom of the ring. The "1-(2-Aminophenyl)" prefix denotes that a phenyl group, which is itself substituted with an amino group at the second position (ortho position), is attached to the nitrogen atom of the azetidine ring.

The key structural features of this compound are:

An azetidine ring , providing the core scaffold.

A hydroxyl group at the 3-position, which can participate in hydrogen bonding and serve as a site for further chemical modification.

A phenyl group attached to the nitrogen atom, influencing the compound's electronic properties and steric bulk.

An amino group on the phenyl ring, which can also engage in hydrogen bonding and act as a nucleophilic center.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1029432-72-1 |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| SMILES Code | OC1CN(C2=CC=CC=C2N)C1 |

Data sourced from multiple chemical suppliers. chemicalbook.combldpharm.comazetidine.combldpharm.com

Current Research Landscape Pertaining to this compound and Related Azetidinols

Research into azetidine derivatives is a vibrant and expanding field, driven largely by their potential applications in medicinal chemistry. chemrxiv.org While specific research directly focused on this compound is not extensively documented in publicly available literature, the broader class of substituted azetidinols is the subject of significant investigation.

Studies on related compounds, such as 1-(4-aminophenyl)azetidin-3-ol, highlight the importance of the aminophenyl-azetidinol scaffold. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships. For instance, the position of the amino group on the phenyl ring can significantly alter a compound's properties.

The synthesis of various azetidine derivatives, including those with antibacterial, antifungal, anticancer, and antitubercular properties, is a major focus. medwinpublishers.comresearchgate.net The development of new synthetic methodologies to access diversely functionalized azetidines is crucial for advancing this research. chemrxiv.org

Overview of Advanced Chemical Research Methodologies Applied to Azetidine Structures

The synthesis and characterization of azetidine derivatives employ a range of modern chemical techniques. The construction of the strained four-membered ring presents a synthetic challenge, and numerous methods have been developed to address this. medwinpublishers.com

Synthesis:

Cyclization reactions: This is a common approach, often involving the intramolecular nucleophilic displacement of a leaving group by a nitrogen atom. acs.org

[2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction between an imine and an alkene, are powerful tools for constructing the azetidine ring. rsc.orgacs.org

Reduction of β-lactams (azetidin-2-ones): This is a widely used and convenient method for preparing azetidines due to the ready availability of the starting materials. rsc.orgacs.org

Ring expansion and contraction reactions: These methods offer alternative routes to the azetidine core. researchgate.net

Characterization:

Spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable for confirming the structure and purity of synthesized azetidine derivatives. core.ac.uknih.gov For instance, in related azetidinones, the carbonyl group of the β-lactam ring shows a characteristic IR absorption band. nih.gov

X-ray crystallography: This technique provides definitive proof of the three-dimensional structure of crystalline compounds, confirming stereochemistry and conformational details. chemrxiv.org

Computational modeling: This approach is increasingly used to understand the reactivity of azetidines and to predict the outcomes of chemical reactions. acs.org

The combination of these advanced methodologies allows for the efficient synthesis and thorough characterization of novel azetidine-containing compounds, paving the way for the exploration of their chemical and physical properties.

Properties

IUPAC Name |

1-(2-aminophenyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-3-1-2-4-9(8)11-5-7(12)6-11/h1-4,7,12H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNUSWKZIGYTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Aminophenyl 3 Azetidinol and Analogous Azetidinols

Retrosynthetic Strategies for the 1-(2-Aminophenyl)-3-azetidinol Core

Retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first and most common strategy involves the disconnection of the C-N bonds within the azetidine (B1206935) ring. This leads back to an acyclic 1,3-aminohalohydrin or a 2,3-epoxypropylamine precursor. Specifically, the target molecule can be traced back to 1-((2-nitrophenyl)amino)-3-chloro-2-propanol, which in turn is derived from 2-nitroaniline (B44862) and epichlorohydrin (B41342). The nitro group serves as a protected precursor for the final amino group, preventing side reactions during the ring formation.

A second approach involves disconnecting the aryl-nitrogen bond. This strategy would conceptually involve the N-arylation of a pre-formed 3-azetidinol derivative. This could be achieved through methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on a suitable azetidinol (B8437883) substrate with an activated aryl halide. uni-muenchen.de However, the intramolecular cyclization approach is generally more direct for this specific target.

Stepwise Chemical Synthesis Pathways

The forward synthesis typically involves building the azetidine ring first, followed by modification of the aromatic substituent.

The construction of the azetidine-3-ol ring is a well-established process, frequently accomplished through the intramolecular cyclization of 1,3-aminohalohydrins. google.com A widely used method involves the reaction of a primary amine with an epihalohydrin, such as epichlorohydrin. researchgate.net This reaction opens the epoxide ring to form a 1-amino-3-halo-2-propanol intermediate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the halide to form the strained four-membered azetidine ring. magtech.com.cnfrontiersin.org

Another effective strategy is the intramolecular aminolysis of 2,3-epoxypropylamines. researchgate.netnih.gov In this method, a primary amine is first reacted with epichlorohydrin to form the N-substituted 2,3-epoxypropylamine. This intermediate is then treated with a catalyst, such as a Lewis acid, to promote a regioselective intramolecular ring-opening of the epoxide by the amine, yielding the azetidin-3-ol. frontiersin.org

Directly using 2-phenylenediamine as the starting amine for azetidine ring construction is often problematic due to the presence of two nucleophilic amino groups, which can lead to dimerization or polymerization. A more controlled and higher-yielding approach involves using a precursor in which one amine is protected or masked.

A common strategy is to start with 2-nitroaniline. The nitro group deactivates the amine and serves as a stable precursor that can be converted to the desired amino group in the final step of the synthesis. The synthesis proceeds by reacting 2-nitroaniline with epichlorohydrin to form the key intermediate, 1-chloro-3-((2-nitrophenyl)amino)propan-2-ol. Base-induced cyclization of this intermediate yields 1-(2-nitrophenyl)-3-azetidinol. The synthesis is completed by the chemical reduction of the nitro group to an amine, typically using standard conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).

Table 1: Synthetic Pathway from 2-Nitroaniline to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

| 1 | 2-Nitroaniline | Epichlorohydrin | 1-Chloro-3-((2-nitrophenyl)amino)propan-2-ol | Epoxide ring-opening by the aniline (B41778) nitrogen. |

| 2 | 1-Chloro-3-((2-nitrophenyl)amino)propan-2-ol | Base (e.g., NaOH, KOH) | 1-(2-Nitrophenyl)-3-azetidinol | Intramolecular cyclization to form the azetidine ring. |

| 3 | 1-(2-Nitrophenyl)-3-azetidinol | Reducing Agent (e.g., H₂, Pd/C) | This compound | Reduction of the nitro group to the primary amine. |

Achieving stereoselectivity in the synthesis of 3-azetidinols can be accomplished through several strategies. One approach is to use enantiomerically pure starting materials. For instance, employing chiral (R)- or (S)-epichlorohydrin in the initial reaction with the aniline derivative will lead to the formation of a single enantiomer of the final azetidinol product, assuming the stereocenter is not disturbed in subsequent steps.

Alternatively, chiral catalysts can be employed to induce stereoselectivity in the ring-forming step. While less common for this specific transformation, methods for the stereoselective synthesis of azetidines have been developed, often involving metal-catalyzed cyclization reactions. nih.govnih.gov These approaches could potentially be adapted to produce enantiomerically enriched this compound.

Precursor Synthesis and Intermediate Chemical Transformations

While the primary route to this compound involves the epichlorohydrin pathway, the use of Schiff bases (imines) is a significant strategy in the synthesis of other N-aryl azetidine derivatives, particularly azetidin-2-ones (β-lactams). jmchemsci.comjmchemsci.com This methodology, known as the Staudinger synthesis, involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. rjptonline.org

In this context, a Schiff base is typically formed by the condensation of an aniline with an aldehyde. pharmahealthsciences.netmanipal.edu For instance, reacting an aniline derivative with an aromatic aldehyde in the presence of an acid catalyst yields the corresponding N-aryl imine. nih.gov This Schiff base can then be reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine (like triethylamine), to produce the four-membered azetidin-2-one (B1220530) ring. rjptonline.orgpharmahealthsciences.net

Although this method yields an azetidin-2-one rather than a 3-azetidinol, it represents a fundamental and widely used pathway for constructing the N-aryl azetidine core. The principles of forming an N-aryl imine intermediate are a cornerstone of azetidine chemistry.

Table 2: General Synthesis of N-Aryl-Azetidin-2-ones via Schiff Base Intermediates

| Step | Reactant A | Reactant B | Intermediate/Product | Reaction Type |

| 1 | Aniline | Aldehyde | Schiff Base (Imine) | Condensation |

| 2 | Schiff Base (Imine) | Chloroacetyl Chloride + Triethylamine | N-Aryl-azetidin-2-one | [2+2] Cycloaddition |

Cyclocondensation Reactions Employed in Azetidinol Synthesis

Cyclocondensation reactions are fundamental to the formation of the azetidine core, involving the intramolecular cyclization of a linear precursor containing both an amine and a reactive functional group that can undergo nucleophilic attack to form the ring. A common strategy for synthesizing 3-azetidinols involves the cyclization of 1-amino-3-halo-2-propanol derivatives or related epoxides.

One effective method involves the intramolecular aminolysis of epoxides. For instance, cis-3,4-epoxy amines can undergo regioselective ring-opening by the internal amine to form the azetidinol ring. This process can be catalyzed by Lewis acids, such as Lanthanide (III) triflates (e.g., La(OTf)₃), which activate the epoxide ring towards nucleophilic attack. frontiersin.org The reaction proceeds with high regioselectivity, yielding the desired azetidine-3-ol. frontiersin.org The general mechanism involves the coordination of the Lewis acid to the epoxide oxygen, followed by a backside attack of the amine at the C4 position, leading to the formation of the azetidinol product.

Another established approach is the cyclization of amino alcohols after activating the hydroxyl group. fu-berlin.de This can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. The subsequent intramolecular SN2 reaction, where the amino group acts as the nucleophile, displaces the leaving group to form the azetidine ring. nih.gov Alkaline conditions are typically employed to ensure the amine is in its nucleophilic free base form.

| Precursor Type | Reaction | Catalyst/Reagent | Key Feature |

| cis-3,4-Epoxy amine | Intramolecular Aminolysis | La(OTf)₃ | High regioselectivity for azetidinol formation. frontiersin.org |

| 1,3-Amino alcohol | Intramolecular SN2 | 1. TsCl, Pyridine 2. Base (e.g., K₂CO₃) | Requires activation of the hydroxyl group into a leaving group. fu-berlin.denih.gov |

Chemical Modifications of Amino and Hydroxyl Functionalities in Precursors

The synthesis of substituted azetidinols often requires careful manipulation of the amino and hydroxyl functionalities in the acyclic precursors to ensure efficient and selective cyclization. Protecting groups are frequently employed to prevent unwanted side reactions.

The primary amino group of a precursor like 2-aminophenol (B121084) can be protected before being incorporated into the final molecule. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions later in the synthetic sequence. Similarly, the hydroxyl group in precursors like 3-halo-1,2-propanediol or epichlorohydrin may be protected. Acetyl groups are a simple and effective means of protecting hydroxyl groups in carbohydrate and amino acid chemistry and can be applied to azetidinol precursors. nih.gov These protecting groups are stable under many reaction conditions but can be selectively removed when needed. nih.gov

Functional group interconversion is another critical strategy. As mentioned previously, a key modification is the conversion of a hydroxyl group into a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate intramolecular nucleophilic substitution by the amine. nih.gov This activation step is crucial for achieving high yields in the cyclization process. For the synthesis of this compound, a precursor could be N-protected 2-aminophenol which is then reacted with a molecule like epichlorohydrin. The resulting amino alcohol would then undergo intramolecular cyclization. The choice of protecting groups and the sequence of reactions are critical to the success of the synthesis.

| Functionality | Modification | Purpose | Example Reagent |

| Amino Group | Protection | Prevent side reactions, direct reactivity | Boc-anhydride, Cbz-Cl |

| Hydroxyl Group | Protection | Prevent side reactions | Acetic anhydride (B1165640) nih.gov |

| Hydroxyl Group | Activation | Create a good leaving group for cyclization | TsCl, MsCl, SOCl₂ |

Modern Synthetic Techniques in Azetidinol Chemistry

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like azetidinols. Microwave-assisted synthesis and metal-catalyzed reactions have emerged as efficient alternatives to traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rasayanjournal.co.innih.govyoutube.com The heating is efficient because microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.govyoutube.com

| Reaction Type | Heating Method | Typical Reaction Time | Advantages |

| Cyclocondensation | Conventional | Hours to Days | Standard laboratory setup |

| Cyclocondensation | Microwave | Minutes researchgate.net | Rapid reactions, higher yields, improved purity. rasayanjournal.co.inyoutube.com |

Metal-Catalyzed Azetidinol Formation

Transition metal catalysis offers a diverse and powerful platform for the formation of C-N bonds, a critical step in azetidine synthesis. Various metals, including palladium, copper, rhodium, and iridium, have been shown to catalyze reactions that can be adapted for azetidinol synthesis. rsc.orgmdpi.com

Palladium(II)-catalyzed intramolecular C(sp³)–H amination represents a modern approach to forming the azetidine ring. rsc.org This method involves the direct formation of a C-N bond by activating a typically unreactive C-H bond, offering an atom-economical route to functionalized azetidines. rsc.org

Copper-catalyzed reactions are also widely used. For instance, the coupling of aryl or vinyl halides with sodium azide (B81097) using a copper(I) catalyst is a known method for introducing nitrogen functionalities. mdpi.com More relevant to azetidinol synthesis, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes can produce azetidines through a [3+1] cyclization involving C-H activation. nih.gov

Lanthanide catalysts, such as Lanthanum(III) triflate (La(OTf)₃), have proven effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidinols. frontiersin.org This Lewis acid-catalyzed approach is notable for its high yield and selectivity, even in the presence of sensitive functional groups. frontiersin.org These metal-catalyzed methods provide access to azetidinols under mild conditions and with high degrees of control over selectivity.

| Catalyst System | Reaction Type | Key Transformation | Reference |

| Palladium(II) | Intramolecular C(sp³)–H Amination | C-H activation for C-N bond formation. | rsc.org |

| Copper(I)/Copper(II) | Radical Annulation / Coupling | [3+1] cyclization or cross-coupling. | mdpi.comnih.gov |

| Lanthanum(III) triflate | Lewis Acid Catalysis | Regioselective epoxide ring-opening. | frontiersin.org |

Spectroscopic and Diffraction Based Structural Elucidation of 1 2 Aminophenyl 3 Azetidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 1-(2-Aminophenyl)-3-azetidinol is expected to show distinct signals corresponding to each unique proton in the molecule. The integration of these signals would confirm the number of protons in each environment.

The azetidine (B1206935) ring contains three distinct proton environments:

H3: The proton attached to the carbon bearing the hydroxyl group (C3) is a methine proton (-CH-). It is expected to appear as a multiplet in the downfield region of the aliphatic range, likely between 4.5-4.8 ppm , due to the deshielding effect of the adjacent oxygen atom.

H2/H4: The four protons on the other two carbons of the azetidine ring (C2 and C4) are chemically non-equivalent. They are adjacent to the nitrogen atom, which withdraws electron density, causing a downfield shift. These protons would likely appear as two distinct multiplets, each integrating to 2H, in the range of 3.8-4.2 ppm .

-OH: The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature. It could appear anywhere from 1.5 to 5.0 ppm .

The aminophenyl group also has distinct proton environments:

Aromatic Protons: The four protons on the benzene (B151609) ring are all unique due to the ortho-substitution pattern. They would appear in the aromatic region (6.5-7.5 ppm ). The protons ortho and para to the electron-donating amino group (-NH₂) would be shifted upfield, while the proton ortho to the electron-withdrawing azetidine nitrogen would be shifted downfield.

-NH₂ Protons: The two protons of the primary amine would typically appear as a broad singlet in the range of 3.5-5.0 ppm . The exact shift and appearance depend on the solvent and hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (4 protons) | 6.5 - 7.5 | m (multiplet) |

| -NH₂ (2 protons) | 3.5 - 5.0 | br s (broad singlet) |

| Azetidinyl-H3 (1 proton) | 4.5 - 4.8 | m (multiplet) |

| Azetidinyl-H2/H4 (4 protons) | 3.8 - 4.2 | m (multiplet) |

| -OH (1 proton) | 1.5 - 5.0 | br s (broad singlet) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals are expected for the six different carbons of the phenyl ring. The carbon atom directly attached to the azetidine nitrogen (C1') would be significantly deshielded, appearing around 145-150 ppm . The carbon attached to the amino group (C2') would also be downfield, around 140-145 ppm . The other four aromatic carbons would resonate between 115-130 ppm .

Azetidine Carbons:

C3: The carbon atom bonded to the hydroxyl group would be deshielded by the oxygen and is predicted to appear in the 60-65 ppm range.

C2/C4: The two carbons adjacent to the nitrogen atom would be shifted downfield due to the electronegativity of nitrogen, likely appearing in the 50-55 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C1' (C-N) | 145 - 150 |

| Phenyl C2' (C-NH₂) | 140 - 145 |

| Phenyl C3'-C6' | 115 - 130 |

| Azetidinyl C3 (C-OH) | 60 - 65 |

| Azetidinyl C2/C4 | 50 - 55 |

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons. For instance, the methine proton on the azetidine ring (H3) would show cross-peaks with the methylene (B1212753) protons at the C2 and C4 positions, confirming their connectivity within the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to. This would allow for the unambiguous assignment of the azetidinyl C2/C4 and C3 carbons by correlating them with their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the protons on the azetidine ring at C2/C4 and the aromatic carbon C1', confirming the attachment of the azetidine ring to the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The primary amine (–NH₂) group on the phenyl ring is a key feature that can be identified by IR spectroscopy. Primary amines typically exhibit two distinct N-H stretching absorption bands in the region of 3300-3500 cm⁻¹ . One band corresponds to the symmetric stretching vibration, and the other corresponds to the asymmetric stretching vibration. The presence of this pair of bands is a strong indicator of the –NH₂ group. Additionally, an N-H bending vibration (scissoring) is expected to appear in the 1590-1650 cm⁻¹ region.

The hydroxyl (–OH) group of the azetidinol (B8437883) ring is another prominent feature in the IR spectrum. It is characterized by a strong, broad absorption band corresponding to the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ range. The broadening of this peak is due to intermolecular hydrogen bonding. A C-O stretching vibration would also be expected, likely appearing in the 1050-1150 cm⁻¹ region, which is characteristic of secondary alcohols.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amine N-H | Bend (Scissoring) | 1590 - 1650 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium (multiple bands) |

| Alcohol C-O | Stretch | 1050 - 1150 | Strong |

Spectral Signatures of the Azetidine Ring System

In ¹H NMR spectra, the protons on the azetidine ring typically appear in the aliphatic region. However, their chemical shifts can be influenced by the substituents on the ring and the nitrogen atom. For instance, in various azetidine derivatives, the methylene protons (CH₂) of the ring often display complex splitting patterns due to geminal and vicinal coupling.

In ¹³C NMR spectra, the carbon atoms of the azetidine ring also resonate in the aliphatic region. The specific chemical shifts are sensitive to the electronic environment created by the substituents.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The N-H stretching vibration of a secondary amine within the azetidine ring, if present, would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the azetidine ring are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

It is important to note that the conjugation of the aminophenyl group with the azetidine nitrogen in this compound would likely influence the electronic distribution and, consequently, the precise spectral signatures of the azetidine ring system.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to elucidate its structure through fragmentation analysis. While specific HRMS data for this compound could not be located in the provided search results, a theoretical precise molecular weight can be calculated based on its chemical formula, C₉H₁₂N₂O.

The expected fragmentation pattern in a mass spectrum would involve the cleavage of the azetidine ring and the bonds connecting the substituents. Common fragmentation pathways for similar compounds often involve the loss of small neutral molecules or radicals. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Theoretical Exact Mass | 164.09496 |

| Monoisotopic Mass | 164.09496 u |

Note: This table represents theoretical data calculated from the chemical formula. Actual experimental data may vary slightly.

X-ray Diffraction (XRD) Analysis for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. azom.com A search of publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, specific details regarding its crystal structure parameters and intermolecular interactions are not available.

However, XRD analysis of related compounds, such as other aminophenyl derivatives or molecules with hydrogen bonding capabilities, provides insights into the types of crystal packing and intermolecular interactions that might be expected for this compound. researchgate.netmdpi.com

Crystal Structure Parameters and Molecular Conformation in the Solid State

Without experimental XRD data, the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound remain unknown. The molecular conformation in the solid state, including bond lengths, bond angles, and torsion angles, would also be determined from such an analysis. The conformation of the four-membered azetidine ring is of particular interest, as it can adopt a puckered conformation to relieve ring strain. The orientation of the aminophenyl and hydroxyl substituents relative to the azetidine ring would also be a key feature of its solid-state structure.

Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., Hydrogen Bonding Networks)

The molecular structure of this compound, featuring an amino group (-NH₂), a hydroxyl group (-OH), and a secondary amine within the azetidine ring, suggests the high likelihood of extensive hydrogen bonding in the solid state. These hydrogen bonds would play a crucial role in the formation of the crystal lattice.

Potential hydrogen bonding interactions include:

N-H···O: The amino group and the azetidine nitrogen acting as hydrogen bond donors to the oxygen of the hydroxyl group of a neighboring molecule.

O-H···N: The hydroxyl group acting as a hydrogen bond donor to the nitrogen atoms of the amino group or the azetidine ring of an adjacent molecule.

N-H···N: The amino group acting as a hydrogen bond donor to the nitrogen of the azetidine ring of another molecule.

These interactions would likely lead to the formation of complex one-, two-, or three-dimensional networks, significantly influencing the physical properties of the crystalline solid. The analysis of intermolecular interactions in the crystal structures of similar molecules often reveals the presence of such robust hydrogen bonding networks. mdpi.com

Theoretical and Computational Chemistry Studies of 1 2 Aminophenyl 3 Azetidinol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in unraveling the intricate details of the electronic landscape of 1-(2-Aminophenyl)-3-azetidinol. These methods allow for a detailed examination of the molecule's electronic properties, offering a predictive understanding of its chemical behavior.

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties of molecular systems. For this compound, DFT calculations, often utilizing a basis set such as B3LYP/6-311++G(d,p), can determine key electronic descriptors. The presence of the electron-donating amino group on the phenyl ring and the polar azetidinol (B8437883) moiety are expected to result in a significant molecular dipole moment, indicating an asymmetric distribution of electron density.

Mulliken charge analysis, a method to partition the total electron density among the atoms, would likely reveal a negative charge accumulation on the nitrogen and oxygen atoms due to their high electronegativity. Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as the carbon atoms attached to these heteroatoms, would exhibit positive charges. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| Total Energy (Hartree) | -552.0 |

Note: These values are illustrative and represent typical outcomes from DFT calculations for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A larger gap generally implies higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, which acts as the primary electron donor. The LUMO, on the other hand, would likely be distributed across the azetidine (B1206935) ring and the phenyl group, serving as the electron acceptor. Theoretical calculations for aniline (B41778) and its derivatives often show a HOMO-LUMO gap in the range of 4-5 eV. researchgate.netthaiscience.inforesearchgate.net The substitution with the 3-hydroxyazetidinyl group is anticipated to slightly alter this gap. A smaller energy gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: These values are illustrative and based on typical DFT calculations for analogous aromatic amines.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected to be located around the nitrogen atom of the amino group, the nitrogen atom of the azetidine ring, and the oxygen atom of the hydroxyl group. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, making them potential sites for nucleophilic interactions. The aromatic ring itself would display a region of moderate negative potential above and below the plane of the ring.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore its conformational flexibility.

Geometry optimization is a computational process that seeks to find the molecular structure with the lowest possible energy, corresponding to the most stable conformation. For this compound, this process would refine bond lengths, bond angles, and dihedral angles to their equilibrium values.

The optimized structure would reveal the puckering of the four-membered azetidine ring and the relative orientation of the aminophenyl substituent. The bond lengths and angles within the phenyl ring are expected to be typical of a substituted benzene (B151609) ring. The C-N bond connecting the phenyl ring to the azetidine nitrogen will have a length indicative of a single bond with some degree of pi-character due to potential conjugation with the aromatic system.

Table 3: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(phenyl)-N(azetidine) | 1.40 Å |

| Bond Length | C(azetidine)-N(azetidine) | 1.47 Å |

| Bond Length | C(azetidine)-O | 1.43 Å |

| Bond Angle | C(phenyl)-N(azetidine)-C(azetidine) | 121° |

Note: These values are illustrative and represent expected outcomes from geometry optimization calculations.

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate ring strain. nih.gov The degree of puckering and the preferred conformation can be influenced by the substituents. For this compound, the bulky aminophenyl group attached to the nitrogen atom will play a significant role in determining the ring's conformation.

Advanced Simulation Techniques for Dynamic Behavior

The static, three-dimensional structure of a molecule offers only a partial glimpse into its true nature. In reality, molecules are dynamic entities, constantly undergoing a variety of motions and conformational changes. Advanced simulation techniques, such as molecular dynamics, are indispensable for capturing this dynamic behavior and understanding how it influences the molecule's properties and interactions.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of a molecule's conformational landscape and flexibility. For a molecule like this compound, an MD simulation would typically be set up by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. nih.gov The interactions between atoms are described by a force field, a set of empirical energy functions.

An MD simulation of this compound would allow for the investigation of several key structural fluctuations:

Flexibility of the Azetidine Ring: The four-membered azetidine ring is strained and can exhibit puckering motions. MD simulations can quantify the degree and timescale of this ring puckering.

Rotation of the Aminophenyl Group: The single bond connecting the aminophenyl group to the azetidine ring allows for rotation. The simulation can explore the preferred rotational conformations (torsional angles) and the energy barriers between them.

Hydrogen Bonding Dynamics: The hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds with solvent molecules or other solute molecules. MD can track the formation and breaking of these hydrogen bonds over time, providing insights into the molecule's solvation and interaction patterns.

The stability and fluctuations of the molecule's structure during a simulation are often analyzed using metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD measures the average distance between the atoms of the simulated structure and a reference structure, indicating how much the structure has deviated from its initial state. The Radius of Gyration is a measure of the molecule's compactness.

Table 1: Hypothetical Molecular Dynamics Simulation Metrics for this compound

| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) |

| 0 | 0.00 | 3.50 |

| 10 | 1.25 | 3.55 |

| 20 | 1.35 | 3.60 |

| 30 | 1.40 | 3.58 |

| 40 | 1.38 | 3.57 |

| 50 | 1.42 | 3.61 |

This table presents hypothetical data for illustrative purposes, showing the evolution of RMSD and Radius of Gyration over a 50-nanosecond simulation. The values would indicate that the molecule reaches a stable conformational equilibrium after an initial relaxation period.

In Silico Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules with a good degree of accuracy. ruc.dkresearchgate.net These in silico predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Theoretical NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. semanticscholar.org DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov This is typically done by optimizing the molecule's geometry at a given level of theory and then calculating the nuclear magnetic shielding tensors. The predicted shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical NMR predictions would be particularly useful for assigning the signals of the protons and carbons in the azetidine ring and distinguishing them from the signals of the aminophenyl group.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | C1' | - | 145.2 |

| Aromatic | C2' | - | 116.5 |

| Aromatic | H2' | 6.80 | - |

| Aromatic | C3' | - | 128.9 |

| Aromatic | H3' | 7.15 | - |

| Aromatic | C4' | - | 118.7 |

| Aromatic | H4' | 6.75 | - |

| Aromatic | C5' | - | 126.3 |

| Aromatic | H5' | 7.05 | - |

| Aromatic | C6' | - | 120.4 |

| Azetidine | N1 | - | - |

| Azetidine | C2 | - | 55.8 |

| Azetidine | H2 | 3.80 | - |

| Azetidine | C3 | - | 68.3 |

| Azetidine | H3 | 4.50 | - |

| Azetidine | C4 | - | 55.8 |

| Azetidine | H4 | 3.80 | - |

| Hydroxyl | O | - | - |

| Hydroxyl | H | 5.20 | - |

| Amino | N | - | - |

| Amino | H | 4.10 | - |

This table contains hypothetical NMR chemical shift values predicted using DFT. The actual values would depend on the specific computational method and basis set used.

Theoretical IR Spectra: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.org Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. researchgate.net

For this compound, a theoretical IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes would include:

O-H stretch from the hydroxyl group, typically appearing as a broad band around 3200-3600 cm⁻¹.

N-H stretches from the primary amine group, usually appearing as two sharp peaks around 3300-3500 cm⁻¹. pressbooks.pub

C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the azetidine ring (below 3000 cm⁻¹).

C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N and C-O stretches in the fingerprint region (below 1400 cm⁻¹).

Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Primary Amine | 3350 |

| N-H Asymmetric Stretch | Primary Amine | 3450 |

| O-H Stretch | Hydroxyl | 3400 |

| Aromatic C-H Stretch | Phenyl Ring | 3050 |

| Aliphatic C-H Stretch | Azetidine Ring | 2950 |

| C=C Aromatic Stretch | Phenyl Ring | 1600, 1480 |

| C-O Stretch | Alcohol | 1080 |

| C-N Stretch | Amine/Azetidine | 1250 |

This table presents hypothetical IR frequencies. These values are typically scaled by an empirical factor to better match experimental data.

By employing these computational techniques, a comprehensive understanding of the structural dynamics and spectroscopic signatures of this compound can be achieved, providing valuable insights that complement and guide experimental studies.

Chemical Reactivity and Derivatization Strategies for 1 2 Aminophenyl 3 Azetidinol

Reactions at the Primary Amino Group (-NH2)

The primary amino group attached to the phenyl ring is a key site for a multitude of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Acylation Reactions (e.g., Amide Formation)

The primary amino group of 1-(2-Aminophenyl)-3-azetidinol can readily undergo acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Reaction Scheme:

The reaction conditions typically involve a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can influence the reaction rate and yield.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(2-(3-hydroxyazetidin-1-yl)phenyl)acetamide | Dichloromethane (B109758), Triethylamine, 0 °C to rt |

| Benzoyl chloride | N-(2-(3-hydroxyazetidin-1-yl)phenyl)benzamide | Pyridine, 0 °C to rt |

| Acetic anhydride (B1165640) | N-(2-(3-hydroxyazetidin-1-yl)phenyl)acetamide | Acetic acid, 80 °C |

Alkylation Reactions (e.g., Amine Functionalization)

Alkylation of the primary amino group introduces alkyl substituents, leading to secondary or tertiary amines. This functionalization can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These modifications can significantly alter the steric and electronic properties of the molecule.

Reaction Scheme (with an alkyl halide):

The reaction often requires a base to scavenge the acid produced and may lead to polyalkylation. Reductive amination offers a more controlled method for mono-alkylation.

Table 2: Examples of Alkylation Reactions

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide | 1-(2-(methylamino)phenyl)-3-azetidinol | Acetonitrile (B52724), K2CO3, reflux |

| Benzyl bromide | 1-(2-(benzylamino)phenyl)-3-azetidinol | DMF, NaH, rt |

| Formaldehyde/NaBH3CN | 1-(2-(methylamino)phenyl)-3-azetidinol | Methanol, Acetic acid, rt |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. Schiff bases are versatile intermediates that can be further reduced to secondary amines or used in various cyclization reactions.

Reaction Scheme:

The equilibrium of this reaction can often be shifted towards the product by removing the water formed during the reaction.

Table 3: Examples of Schiff Base Formation

| Carbonyl Compound | Product | Reaction Conditions |

| Benzaldehyde | (E)-1-(2-((benzylidene)amino)phenyl)-3-azetidinol | Ethanol, reflux |

| Acetone | 1-(2-((propan-2-ylidene)amino)phenyl)-3-azetidinol | Toluene, Dean-Stark trap |

| 4-Methoxybenzaldehyde | (E)-1-(2-((4-methoxybenzylidene)amino)phenyl)-3-azetidinol | Methanol, catalytic acetic acid, rt |

Diazotization and Subsequent Azo Coupling Reactions

The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. These diazonium salts are highly reactive intermediates that can undergo various transformations, most notably azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds.

Reaction Scheme:

Diazotization:

Azo Coupling (with Phenol):

The pH of the reaction medium is crucial for the success of the azo coupling step.

Table 4: Examples of Azo Coupling Reactions

| Coupling Agent | Product | Reaction Conditions |

| Phenol | 1-(2-((E)-(4-hydroxyphenyl)diazenyl)phenyl)-3-azetidinol | Aqueous NaOH, 0-5 °C |

| N,N-Dimethylaniline | 1-(2-((E)-(4-(dimethylamino)phenyl)diazenyl)phenyl)-3-azetidinol | Acetic acid/Sodium acetate (B1210297) buffer, 0-5 °C |

| 2-Naphthol | 1-(2-((E)-(2-hydroxynaphthalen-1-yl)diazenyl)phenyl)-3-azetidinol | Aqueous NaOH, 0-5 °C |

Reactions at the Hydroxyl Group (-OH)

The secondary hydroxyl group on the azetidine (B1206935) ring offers another site for functionalization, allowing for the introduction of various ester groups.

Esterification Reactions for Hydroxyl Functionalization

The hydroxyl group of this compound can be esterified to form the corresponding esters. This can be achieved by reacting the alcohol with carboxylic acids (under acidic catalysis, e.g., Fischer esterification), acyl chlorides, or acid anhydrides. The reactivity of the secondary hydroxyl group can be influenced by the steric hindrance around the azetidine ring.

Reaction Scheme (with an acyl chloride):

To avoid competing acylation at the amino group, it is often necessary to protect the primary amine before carrying out the esterification.

Table 5: Examples of Esterification Reactions (assuming prior protection of the amino group)

| Esterifying Agent | Product | Reaction Conditions |

| Acetyl chloride | 1-(2-aminophenyl)azetidin-3-yl acetate | Pyridine, 0 °C |

| Benzoyl chloride | 1-(2-aminophenyl)azetidin-3-yl benzoate | Dichloromethane, Triethylamine, 0 °C to rt |

| Acetic anhydride | 1-(2-aminophenyl)azetidin-3-yl acetate | 4-Dimethylaminopyridine (DMAP), Dichloromethane, rt |

Etherification Reactions

The secondary hydroxyl group at the C3 position of this compound is a prime site for derivatization through etherification. Standard ether synthesis protocols can be adapted to introduce a wide variety of alkyl or aryl substituents, thereby modifying the molecule's steric and electronic properties.

A common method for etherification is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base is critical to avoid competing reactions, with sodium hydride (NaH) being a frequent choice in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 1: Representative Conditions for Williamson Ether Synthesis on 3-Hydroxyazetidine Scaffolds

| Reagents | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | Sodium Hydride (NaH) | THF or DMF | Room Temp. to 60 °C | Formation of 3-alkoxyazetidine |

Research has shown that this method is effective for a range of 1-substituted-3-hydroxyazetidines. The reactivity is generally high due to the accessibility of the hydroxyl group. Care must be taken to control the reaction conditions to prevent potential side reactions, such as elimination or ring-opening, particularly if the alkyl halide is sterically hindered or the temperature is elevated excessively.

Selective Oxidation to Carbonyl Compounds (e.g., Azetidinone Ring Formation)

The selective oxidation of the 3-hydroxyl group to a ketone functionality yields the corresponding 1-(2-aminophenyl)azetidin-3-one. This transformation is significant as the resulting azetidinone is a valuable synthetic intermediate. The presence of the primary aromatic amine and the tertiary amine within the azetidine ring necessitates the use of mild and selective oxidizing agents to prevent over-oxidation or undesired side reactions.

Several modern oxidation protocols are suitable for this transformation. Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride activated dimethyl sulfoxide (B87167) (DMSO), is a reliable method that operates at low temperatures (-78 °C), preserving the integrity of the sensitive functional groups. Another effective method is the use of Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (DCM), which offers the advantage of proceeding under neutral conditions at room temperature.

The choice of oxidant is influenced by the nature of the substituents on the nitrogen atom. researchgate.net Studies on related amino-propanediol derivatives have shown that the substitution at the nitrogen can direct the outcome of the oxidation. researchgate.net For a substrate like this compound, protection of the primary amine may be necessary prior to oxidation to achieve high selectivity and yield of the desired azetidinone.

Table 2: Conditions for Selective Oxidation of 3-Hydroxyazetidines

| Oxidizing Agent | Activator/Solvent | Temperature | Key Feature |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Neutral conditions, high efficiency |

| SO₃·Pyridine | DMSO/Triethylamine | Room Temperature | Mild, suitable for sensitive substrates |

The resulting 1-aryl-azetidin-3-ones are versatile precursors for further functionalization, including reductive amination, Wittig reactions, and the synthesis of spirocyclic compounds.

Transformations of the Azetidine Ring System

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) is a driving force for various ring transformation reactions. rsc.org This strain can be harnessed to perform controlled ring expansions or regioselective ring-opening reactions, providing access to more complex heterocyclic systems. rsc.orgrsc.org

Controlled Ring Expansion Reactions to Larger Heterocycles

Ring expansion reactions provide a powerful strategy for converting the four-membered azetidine ring into larger, often more thermodynamically stable, five- or six-membered heterocycles. These transformations typically proceed through the formation of a reactive intermediate that facilitates the insertion of atoms into the ring structure.

One notable example is the acid-catalyzed rearrangement of 3-hydroxyazetidines, which can lead to the formation of 2-oxazolines through a Ritter-type initiated cascade. nih.govacs.org This process involves the formation of a carbocation intermediate at the C3 position, which is then trapped by a nitrile, leading to a ring expansion. Other methods, such as sigmatropic rearrangements, have also been explored for expanding the azetidine ring. oregonstate.eduuchicago.edu For instance, a magtech.com.cnresearchgate.net-sigmatropic shift could potentially lead to a two-carbon ring expansion under specific thermal or photochemical conditions. oregonstate.edu

Regioselective Ring Opening Reactions under Defined Chemical Conditions

The regioselective cleavage of the azetidine C-N or C-C bonds is a key strategy for synthesizing linear amino compounds or for desymmetrization of the azetidine ring. beilstein-journals.orguni-mainz.de The outcome of the ring-opening reaction is highly dependent on the nature of the substituents on the ring, the nucleophile used, and the reaction conditions. magtech.com.cn

Nucleophilic ring-opening is a common approach. Azetidines are generally stable, but the ring can be opened by nucleophiles, often requiring activation by a Lewis acid or quaternization of the ring nitrogen. magtech.com.cnresearchgate.net The regioselectivity is governed by electronic and steric effects. In the case of 1-aryl-substituted azetidines, nucleophilic attack often occurs at the C2 or C4 position, leading to cleavage of a C-N bond. magtech.com.cn The presence of the aryl group can stabilize the transition state, facilitating this cleavage. magtech.com.cn

Recent studies have also demonstrated photochemical approaches, where Norrish-Yang cyclization is used to form azetidinols, which then undergo ring-opening upon the addition of specific reagents like electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de

Table 3: Regioselective Ring-Opening Approaches for Azetidines

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Opening | Lewis Acid (e.g., La(OTf)₃), Nucleophile | Cleavage of C-N bond | magtech.com.cnnih.gov |

| Photochemical/Strain-Release | Light irradiation, followed by ketone/boronic acid | Formation of functionalized aminodioxolanes | beilstein-journals.orguni-mainz.de |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The 1-(2-aminophenyl) substituent offers a site for further functionalization via aromatic substitution reactions. The electronic nature of this group, featuring a strongly activating amino group and a deactivating azetidinyl group, dictates the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in this compound is highly activated towards electrophilic attack due to the presence of the primary amino group (-NH₂). The amino group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. wikipedia.orgmasterorganicchemistry.com The azetidinyl group, being an N-alkyl substituent, is also generally considered an activating ortho-, para-director, though its effect is weaker than the amino group.

Given that the azetidinyl group is at position 1 and the amino group is at position 2, the most activated positions for electrophilic substitution are C4 (para to the amino group) and C6 (ortho to the amino group). The steric bulk of the azetidinyl group at C1 may slightly disfavor substitution at the C6 position. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at the C4 position. total-synthesis.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally challenging. The presence of the electron-donating amino group makes the ring electron-rich and thus resistant to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com Typical SₙAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group, which are absent in this molecule. chemistrysteps.comnih.gov

However, substitution could be achieved under specific circumstances. For example, if the primary amine were converted into a diazonium salt (-N₂⁺), this group would become an excellent leaving group, allowing for a wide range of nucleophiles to be introduced onto the aromatic ring via an Sₙ1-type mechanism. fishersci.co.uk Another possibility is the benzyne (B1209423) mechanism, which involves elimination-addition and typically requires a very strong base, but this is less common and may not be compatible with the rest of the molecule. chemistrysteps.com

Applications of 1 2 Aminophenyl 3 Azetidinol As a Versatile Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Compound Libraries

There is no published research on the use of 1-(2-Aminophenyl)-3-azetidinol for the generation of diverse heterocyclic compound libraries.

Utilization as a Scaffold for the Construction of Complex Molecular Architectures

There are no documented instances of this compound being utilized as a scaffold for the synthesis of complex molecular architectures.

Integration into Rational Chemical Design for Target Molecule Synthesis

The absence of any biological or synthetic data for this compound precludes any discussion of its role in rational chemical design.

Advanced Analytical Methodologies for Chemical Purity and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and purification of chemical compounds. For a molecule such as "1-(2-Aminophenyl)-3-azetidinol," which possesses both a polar azetidinol (B8437883) ring and a less polar aminophenyl group, a variety of chromatographic methods can be effectively utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of non-volatile compounds like "this compound." Both reversed-phase and normal-phase chromatography can be adapted for its analysis.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. A nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For "this compound," a gradient elution method is typically effective. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic component to elute more nonpolar impurities. Detection is commonly performed using a UV detector, set to a wavelength where the aminophenyl chromophore exhibits strong absorbance, typically around 254 nm.

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica (B1680970), cyano, or amino-bonded) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate). NP-HPLC can be particularly useful for separating isomers or closely related impurities that are difficult to resolve by reversed-phase methods. The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can improve peak shape and reduce tailing by deactivating acidic silanol (B1196071) groups on the stationary phase.

| Parameter | Reversed-Phase HPLC Conditions | Normal-Phase HPLC Conditions |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) | Silica (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: Hexane B: Isopropanol (+0.1% Triethylamine) |

| Gradient | 5% to 95% B over 20 min | 10% to 50% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Retention Time | ~8.5 min | ~10.2 min |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for qualitatively monitoring reactions and assessing purity. For "this compound," silica gel 60 F254 plates are a suitable stationary phase. A mobile phase consisting of a mixture like ethyl acetate/hexane or dichloromethane (B109758)/methanol can provide good separation.

Visualization of the spots on the TLC plate can be achieved through several methods:

UV Light: The compound is expected to be UV-active due to the aminophenyl group, appearing as a dark spot on the fluorescent background under short-wave UV light (254 nm). libretexts.org

Iodine Chamber: Exposure to iodine vapor will stain the compound, yielding a temporary brown spot. libretexts.org

Chemical Stains: Stains such as potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde can be used. The primary amine and secondary alcohol functionalities are susceptible to oxidation by KMnO₄, which would result in a yellow-brown spot against a purple background.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS is a powerful technique for monitoring the progress of a chemical reaction, such as the synthesis of "this compound," which could be formed via N-arylation of 3-azetidinol. rsc.org The technique allows for the separation and identification of volatile reactants, intermediates, and products in the reaction mixture.

Due to the polarity and relatively low volatility of the hydroxyl and amino groups, derivatization is often necessary to make the analyte more suitable for GC analysis. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The GC would separate the derivatized components based on their boiling points and interactions with the column's stationary phase (e.g., a 5% phenyl-polysiloxane column). The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for each component, allowing for their unambiguous identification and quantification over the course of the reaction. This real-time information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. sigmaaldrich.com

Elemental Analysis (C, H, N) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This analysis provides a crucial check on the compound's empirical formula and, by extension, its molecular formula and purity. The technique works by combusting a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. measurlabs.comthermofisher.com The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by a detector.

For "this compound," with the molecular formula C₉H₁₂N₂O, the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental results from the analysis of a purified sample should align closely with these theoretical values, typically within a ±0.4% margin, which is a widely accepted standard for confirming the identity and purity of a synthesized compound. nih.gov

| Element | Molecular Formula | Theoretical Mass % | Found Mass % (Exemplary) |

|---|---|---|---|

| Carbon (C) | C₉H₁₂N₂O | 65.83% | 65.75% |

| Hydrogen (H) | 7.37% | 7.41% | |

| Nitrogen (N) | 17.06% | 17.01% |

Future Research Directions in 1 2 Aminophenyl 3 Azetidinol Chemistry

Development of Novel and Green Synthetic Pathways

While classical methods for the synthesis of azetidine (B1206935) derivatives exist, future research should prioritize the development of more sustainable and efficient pathways to 1-(2-Aminophenyl)-3-azetidinol. chemijournal.comnih.gov The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will be central to these efforts. chemijournal.comcas.orgresearchgate.net

Key areas for investigation include:

Biocatalysis: The use of enzymes for the stereoselective synthesis of the 3-hydroxyazetidine core could offer a highly efficient and environmentally benign alternative to traditional chemical methods.

Photocatalysis: Visible-light-mediated photocatalysis could enable the construction of the azetidine ring under mild conditions, potentially through novel C-N bond-forming reactions. acs.orgunipd.itresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for the synthesis of this compound and its derivatives. uc.ptrsc.orgmdpi.comspringerprofessional.de This approach allows for precise control over reaction parameters, which is particularly beneficial for handling reactive intermediates.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. wikipedia.orgispe.orgmonash.edu Future pathways should aim for high atom economy, minimizing the generation of waste.

Table 1: Comparison of Potential Green Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering, substrate scope limitations. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. unipd.it | Development of efficient photocatalysts, control of side reactions. acs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.orgspringerprofessional.de | Initial setup costs, optimization of flow parameters. |

| Atom-Economical Reactions | Reduced waste generation, cost-effectiveness. ispe.org | Design of novel reaction pathways, catalyst development. |

Exploration of Advanced Catalytic Systems for Efficient Transformations

The functional groups present in this compound are amenable to a wide range of chemical transformations. Future research should focus on the application of advanced catalytic systems to achieve these transformations with high efficiency and selectivity.

Promising catalytic systems to explore include:

Transition Metal Catalysis: Gold-catalyzed cyclization reactions could be investigated for the synthesis of novel heterocyclic systems derived from this compound. acs.orgresearchgate.netnih.govfrontiersin.org Similarly, palladium, copper, and rhodium catalysts could be employed for cross-coupling and C-H activation reactions to functionalize the aminophenyl ring.

Lewis Acid Catalysis: Lanthanide triflates have shown promise in catalyzing the ring-opening of epoxides to form azetidines and could be explored for novel synthetic routes to substituted this compound derivatives. frontiersin.orgnih.gov

Organocatalysis: Chiral organocatalysts could be utilized for the asymmetric functionalization of the azetidine ring, taking advantage of the existing stereocenter at the 3-position to induce diastereoselectivity.

Table 2: Potential Applications of Advanced Catalytic Systems with this compound

| Catalytic System | Target Transformation | Potential Outcome |

|---|---|---|

| Gold Catalysis | Intramolecular cyclization of alkyne-tethered derivatives. | Synthesis of novel fused heterocyclic scaffolds. acs.orgfrontiersin.org |

| Palladium Catalysis | Cross-coupling reactions at the aminophenyl ring. | Introduction of diverse substituents for structure-activity relationship studies. |

| Lanthanide Catalysis | Regioselective ring-opening of precursor epoxides. | Efficient and selective synthesis of functionalized azetidines. frontiersin.orgnih.gov |

| Chiral Organocatalysis | Asymmetric functionalization of the azetidine ring. | Diastereoselective synthesis of complex azetidine derivatives. |

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. fiveable.me Future research should employ a combination of experimental and computational techniques to elucidate these pathways. rsc.orggrnjournal.usresearchgate.netrsc.org

Key areas for mechanistic investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates, providing insights into the energetics and stereochemical outcomes of reactions. benthamdirect.comresearchgate.netrsc.orgsemanticscholar.orgacs.org This is particularly valuable for understanding the mechanisms of metal-catalyzed reactions. nih.govbenthamdirect.comresearchgate.netrsc.orgsemanticscholar.orgacs.orgacs.org

Kinetic Studies: Experimental kinetic studies can help to determine rate laws and reaction orders, providing valuable data for validating proposed mechanisms.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize transient intermediates, offering direct evidence for proposed reaction pathways.

Table 3: Mechanistic Questions to be Addressed for Reactions of this compound

| Reaction Type | Key Mechanistic Question | Investigative Tools |

|---|---|---|

| Metal-Catalyzed Cyclization | What is the nature of the active catalytic species and the key intermediates? researchgate.netnih.govacs.org | DFT calculations, in-situ NMR, X-ray crystallography of intermediates. benthamdirect.comresearchgate.netrsc.orgsemanticscholar.orgacs.org |

| Diastereoselective Functionalization | What is the origin of the observed diastereoselectivity? | Computational modeling of transition states, kinetic isotope effect studies. rsc.orgresearchgate.netrsc.org |

| Ring-Opening Reactions | What factors control the regioselectivity of ring-opening? | Kinetic studies, trapping of intermediates, computational analysis. |

Expansion of the Compound's Utility in Chemo-selective and Stereoselective Synthesis

The inherent chirality and multiple functional groups of this compound make it a valuable building block for the synthesis of complex molecules with defined stereochemistry. Future research should focus on expanding its applications in both chemo- and stereoselective synthesis.

Potential applications include:

Chiral Ligand Development: The bidentate nature of the aminophenyl and azetidinol (B8437883) moieties suggests that this compound could serve as a chiral ligand in asymmetric catalysis.

Diastereoselective Reactions: The existing stereocenter at the 3-position of the azetidine ring can be used to direct the stereochemical outcome of reactions at other positions on the ring or on substituents.

Synthesis of Novel Scaffolds: The compound can be used as a starting material for the synthesis of novel and complex heterocyclic systems through intramolecular reactions that take advantage of its multiple functional groups. The synthesis of azetidine-based amino acids is an area of growing interest. acs.orgacs.orgnih.govnih.gov

Table 4: Potential Applications of this compound in Selective Synthesis

| Application | Synthetic Strategy | Expected Outcome |

|---|---|---|

| Asymmetric Catalysis | Use as a chiral ligand for transition metal catalysts. | High enantioselectivity in a range of chemical transformations. |

| Diastereoselective Synthesis | Substrate-controlled reactions utilizing the existing stereocenter. | Synthesis of single diastereomers of complex molecules. |

| Scaffold Diversification | Intramolecular cyclization and rearrangement reactions. | Access to novel and diverse heterocyclic libraries for drug discovery. |

Q & A

Basic: What are the standard synthetic routes for 1-(2-Aminophenyl)-3-azetidinol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization or substitution reactions. For example:

- Azetidine ring formation : Reacting 2-aminophenol derivatives with azetidine precursors under reflux in ethanol or methanol. Thionyl chloride (SOCl₂) may be used as a catalyst to enhance cyclization efficiency .

- Substitution reactions : Introducing the azetidinol group via nucleophilic substitution using activated intermediates like chloroazetidines. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical for minimizing side products .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of aminophenyl to azetidine precursors) and use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure (e.g., δ 3.5–4.0 ppm for azetidine protons) and the aromatic amine (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂N₂O, MW 164.21 g/mol) .

- HPLC purity analysis : Use reverse-phase C18 columns with UV detection at 254 nm. Mobile phases like acetonitrile/water (70:30) achieve baseline separation of impurities .

Basic: How does the stability of this compound vary under different storage conditions?

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the aromatic amine .

- Moisture sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the azetidine ring .

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in inert atmospheres .

Advanced: What bioactivity mechanisms have been proposed for this compound derivatives in neurological studies?